3,5-Dichloro-4-ethoxyaniline
Overview
Description
3,5-Dichloro-4-ethoxyaniline: is an organic compound with the molecular formula C8H9Cl2NO . It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 3 and 5 positions and an ethoxy group at the 4 position. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
3,5-Dichloro-4-ethoxyaniline is a key intermediate in the synthesis of Hexaflumuron , a type of benzoylphenylurea insecticide . Hexaflumuron can inhibit the synthesis of chitin in target pests, leading to their death or infertility . It has broad-spectrum insecticidal activity against various insect pests .
Mode of Action
Hexaflumuron inhibits the synthesis of chitin, a critical component of the exoskeleton in insects . This inhibition disrupts the normal growth and development of the insects, leading to their death or infertility .
Biochemical Pathways
Given its role in the synthesis of hexaflumuron, it can be inferred that it plays a part in disrupting the chitin synthesis pathway in insects . This disruption prevents the formation of a proper exoskeleton, which is crucial for the survival and reproduction of insects .
Result of Action
As a key intermediate in the synthesis of hexaflumuron, its ultimate effect is the disruption of chitin synthesis in insects . This disruption leads to abnormalities in the exoskeleton of the insects, causing their death or infertility .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 3,5-dichloro-4-ethoxyaniline typically begins with .
Ethoxylation: The ethoxylation process involves the reaction of 3,5-dichloroaniline with in the presence of a base such as . The reaction is usually carried out in a solvent like at elevated temperatures.
Purification: The product is then purified using techniques such as or to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dichloro-4-ethoxyaniline can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include or in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as or are used under acidic or basic conditions.
Reduction: Reducing agents like or in the presence of a catalyst such as .
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted anilines.
Oxidation Products: Products can include nitro compounds or quinones.
Reduction Products: Products typically include primary or secondary amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Investigated for its potential use in the development of pharmaceutical drugs.
Industry:
- Utilized in the production of dyes, pigments, and agrochemicals.
- Used as a precursor in the synthesis of herbicides and insecticides.
Comparison with Similar Compounds
3,5-Dichloroaniline: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Ethoxyaniline: Lacks the chlorine substituents, affecting its reactivity and applications.
2,4-Dichloroaniline: Different substitution pattern, leading to different chemical properties and applications.
Uniqueness:
- The presence of both chlorine atoms and an ethoxy group in 3,5-dichloro-4-ethoxyaniline provides unique reactivity and makes it a valuable intermediate in various chemical syntheses.
- Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
3,5-dichloro-4-ethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYWFHRQFXSCCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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